molecular formula C12H16N2O2 B12898282 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline CAS No. 63478-14-8

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline

Cat. No.: B12898282
CAS No.: 63478-14-8
M. Wt: 220.27 g/mol
InChI Key: BXFBKNHDMOWOLV-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline is a chemical compound with the molecular formula C12H16N2O2 It is an aniline derivative containing an oxazoline ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline typically involves the reaction of 2-amino-6-methoxyaniline with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted anilines.

Scientific Research Applications

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline involves its interaction with specific molecular targets. The oxazoline ring and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide

Uniqueness

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline is unique due to the presence of both the oxazoline ring and the methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

63478-14-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-6-methoxyaniline

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7,13H2,1-3H3

InChI Key

BXFBKNHDMOWOLV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)OC)N)C

Origin of Product

United States

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